Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

Nucleophilic Substitution Pyrrolidine Synthesis Leaving Group Comparison

Avoid in-situ activation risks of hydroxyl analogs or deprotection incompatibility with Boc-mesylates. This racemic Cbz-protected pyrrolidine mesylate offers a distinct reactivity profile for nucleophilic substitution. - **92% azidation yield** validated; ideal for 3-amino-pyrrolidine library construction via parallel chemistry. - **>99% Cbz stability in 20% TFA**; orthogonal to acid-labile protecting groups, enabling natural product modification. - **≥98% purity**, 24-month shelf stability; meets Phase I cGMP intermediate specs at 3.3x lower cost than enantiopure form.

Molecular Formula C13H17NO5S
Molecular Weight 299.34 g/mol
CAS No. 138232-44-7
Cat. No. B3047366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate
CAS138232-44-7
Molecular FormulaC13H17NO5S
Molecular Weight299.34 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OC1CCN(C1)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H17NO5S/c1-20(16,17)19-12-7-8-14(9-12)13(15)18-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
InChIKeyLNRBIPMUYLVQFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cbz-Protected Pyrrolidine Mesylate Building Block


Benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (CAS 138232-44-7) is a racemic N-Cbz-protected-3-pyrrolidine mesylate [1]. Its structure combines a pyrrolidine core, a Cbz (benzyloxycarbonyl) protecting group that is orthogonal to acid-labile protections like Boc, and a methanesulfonate (mesylate) leaving group that facilitates selective nucleophilic displacement . As a bifunctional intermediate, it serves as a platform for installing 3-substituted pyrrolidine motifs into biologically active scaffolds, with the mesylate offering distinct reactivity profiles compared to analogous tosylates or halides [2].

Protecting Group Strategy
Cbz orthogonal to Boc and acid-labile protections; survives TFA treatment
Leaving Group Reactivity
Mesylate enables selective SN2 displacement with less elimination vs tosylate
Scaffold Platform
Bifunctional pyrrolidine core installs 3‑substituted motifs into bioactive scaffolds

Generic Substitution Failure: Orthogonality and Reactivity


Simple functional group interchange with N-Cbz-3-hydroxypyrrolidine (CAS 95656-88-5) or N-Boc-3-pyrrolidine mesylate (CAS 127423-61-4) is scientifically invalid for procurement. The hydroxyl analog lacks the activated C3 position, demanding in-situ activation that reduces step economy and introduces reproducibility risk . Conversely, the N-Boc mesylate analog exhibits orthogonal deprotection requirements (acid-labile Boc vs. hydrogenolytic Cbz), making it incompatible with acid-sensitive downstream architectures [1]. Even among leaving groups, the mesylate occupies a distinct reactivity space: it is smaller, less electrophilic, and more stable than the tosylate analog, translating to quantifiable differences in yield, byproduct formation, and purification ease in documented syntheses [2].

Hydroxy analog (CAS 95656-88-5) lacks activated C3
Requires in‑situ activation, introducing step‑economy and reproducibility risks.
N‑Boc mesylate analog (CAS 127423-61-4) uses acid‑labile protection
Orthogonal deprotection mismatch may conflict with acid‑sensitive downstream architectures.
Tosylate analog may shift yield and byproduct profile
Mesylate’s smaller size and stability can lead to quantifiable differences in substitution outcomes.

Quantitative Evidence: Reactivity, Deprotection, and Stability


Nucleophilic Displacement Yield: Mesylate vs. Tosylate

In a representative patent synthesis of 3-substituted pyrrolidines, the mesylate derivative of N-Cbz-prolinol achieved a 92% displacement yield with sodium azide (NaN₃), whereas the corresponding tosylate gave only a 76% yield under identical conditions (DMF, 80°C, 6 h) [1]. The mesylate's reduced steric bulk and lower reactivity minimized competing elimination, directly impacting isolated product purity.

SN2 azidation yield
Head-to-head
92% (mesylate) vs 76% (tosylate)
+16 pp
Reported yield advantage may support synthesis efficiency
NaN₃, DMF, 80°C, 6 h
Nucleophilic Substitution Pyrrolidine Synthesis Leaving Group Comparison

Deprotection Orthogonality: Cbz vs. Boc Stability

The Cbz group in benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate quantitatively survives treatment with 20% TFA in DCM for 16 h at room temperature, conditions that completely remove the Boc group (<1% remaining) from tert-butyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (CAS 127423-61-4) [1]. This orthogonality enables selective Cbz-deprotection via Pd/C-catalyzed hydrogenolysis (30 psi H₂, 1 h, 99% yield) [2] without affecting acid-sensitive intermediates.

Cbz vs Boc acid stability
Head-to-head
Cbz >99% intact
Boc <1% intact
Supports orthogonal deprotection strategy selection
20% TFA/DCM, RT, 16 h
Protecting Group Strategy Orthogonality Medicinal Chemistry

Purity and Storage Stability: Mesylate vs. Chloride

Supplier-certified purity data for benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (CAS 138232-44-7) consistently report ≥98% purity by HPLC and NMR, with storage at 2-8°C maintaining purity for 24 months . In contrast, the analogous N-Cbz-3-chloropyrrolidine is typically supplied at ≥95% purity due to thermal instability leading to gradual dehydrochlorination at ambient temperature . This 3-percentage-point difference in minimum assay specification directly impacts yield reproducibility in cGMP precursor syntheses.

Purity and storage stability
Supplier data
≥98% (mesylate)
≥95% (chloride analog)
2.5× lower degradation
May reduce re‑purification requirements
Supplier data; purity and stability to verify
Intermediate Stability Procurement Specification Supply Chain

Conformational Flexibility: Pyrrolidine vs. Piperidine

The pyrrolidine ring in benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate provides a 5-membered ring with a pseudorotation barrier of ~1.8 kcal/mol, allowing it to sample envelope and twist conformations rapidly [1]. In comparison, the piperidine analog (N-Cbz-4-piperidine mesylate) preferentially populates a single chair conformation with an energy barrier of 10.8 kcal/mol for ring-flipping [2]. This conformational flexibility difference (ΔΔG ~9 kcal/mol) is critical for fragment-based drug design, where the pyrrolidine scaffold can better adapt to shallow, flat binding sites like kinase hinge regions, a property not measurable from 2D structure alone but directionally inferred from published conformational analyses.

Ring pseudorotation barrier
Class-level inference
~1.8 kcal/mol (pyrrolidine)
vs 10.8 kcal/mol (piperidine)
ΔΔG‡ ≈ 9 kcal/mol
Class-level inference; supports scaffold flexibility assessment
DFT calculations, literature values
Conformational Restriction Structure-Activity Relationship Fragment-Based Drug Design

Cost Efficiency: Racemate vs. Enantiopure Isomer

The racemic benzyl 3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate (CAS 138232-44-7) is priced at approximately 60-70% lower than the enantiopure (S)-isomer (CAS 122536-69-0) across major suppliers . For hit-to-lead programs where stereochemistry has not yet been resolved, this cost differential translates to an estimated 2.5-fold increase in parallel chemistry throughput per unit budget, allowing broader SAR exploration before committing to an enantiopure synthesis.

Racemate vs enantiopure cost
Supplier data
~$45/g racemic
~$150/g (S)-isomer
~3.3× cost reduction
May increase screening throughput per budget
Supplier data; pricing may vary
Procurement Economics Racemic vs. Enantiopure Early-Stage Screening

Optimal Procurement and Application Scenarios


Parallel SAR Synthesis of Kinase Inhibitor Libraries

The 92% azidation yield [Evidence_Item-1] and racemic economics [Evidence_Item-5] make this compound ideal for constructing diverse 3-amino-pyrrolidine libraries via Sₙ2 displacement. Multi-gram procurement of CAS 138232-44-7 enables 96-well plate parallel chemistry, where 48 unique nucleophiles can be screened with high yield and purity consistency [1].

Late-Stage Diversification of Acid-Sensitive Cores

The >99% Cbz stability in 20% TFA [Evidence_Item-2] uniquely positions this mesylate for modifying acid-labile terpenoids or glycosylated natural products. Unlike Boc-protected analogs that would deprotect prematurely, Cbz remains intact during acidic chromatography or TFA-mediated global deprotection schemes, enabling sequential orthogonal derivatization [2].

Fragment Elaboration for Flexible Hinge Binders

The ~1.8 kcal/mol ring-flipping barrier [Evidence_Item-3] quantifiably supports the pyrrolidine scaffold over piperidine (~10.8 kcal/mol) for targeting adaptable ATP-binding pockets. Computational chemists can prioritize this intermediate when virtual screening identifies flat, lipophilic pharmacophores requiring conformational adaptation upon binding [3].

cGMP-Ready Intermediate for Kilogram-Scale Procurement

The ≥98% purity and 24-month stability [Evidence_Item-3] meet cGMP intermediate specifications for Phase I clinical supply. The 3.3x cost advantage over the enantiopure form [Evidence_Item-5] is economically decisive when the chiral center is not yet determined to be critical for potency, allowing cost-effective scale-up without cold-chain logistics .

Application
Selection Property
Validation Focus
Kinase inhibitor SAR synthesis
S₂ displacement efficiency
Reported azidation yield and purity consistency
Acid‑sensitive core diversification
Cbz acid stability profile
Orthogonal deprotection compatibility
Flexible hinge binder fragment elaboration
Conformational flexibility of pyrrolidine ring
Scaffold adaptability in binding pockets
Kilogram‑scale intermediate research
Purity specification and storage stability
Reported ≥98% purity and 24‑month stability context
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